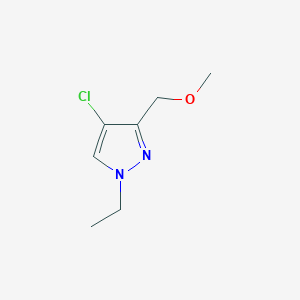
2-(2-Oxooxolan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxooxolan-3-yl)acetic acid, also known as 3-(2-Oxooxolan-3-yl)propionic acid, is a chemical compound that is widely used in scientific research. It is a derivative of the sugar molecule ribose and is commonly used as a starting material for the synthesis of various bioactive compounds.
Scientific Research Applications
Asymmetric Synthesis of Natural Products
The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, including plakinic acid A, showcases the application of "2-(2-Oxooxolan-3-yl)acetic acid" derivatives in the synthesis of complex natural products. This process involves key steps like the stereoselective opening of oxetanes by hydrogen peroxide and Lewis acid-mediated homologation. Such methodologies enable the configurational assignment of natural products that have previously been incompletely characterized (Dai et al., 2006).
Catalysis and CH Activation
In the realm of catalysis, "this compound" derivatives are part of investigations into the oxy functionalization and CH activation using cyclometalated iridium(III) complexes. These studies demonstrate the compound's utility in generating functionalized methanes, which are significant for various synthetic applications, including the stoichiometric activation of CH bonds (Young, Mironov, & Periana, 2007).
Ring Expansion and Medium-Sized Ring Synthesis
The compound's utility is also evident in the ring expansion of cyclic acetals to medium-sized dioxacycloalkenones. This application is crucial for synthesizing compounds with medium-sized rings, which are challenging to construct due to strain factors. The intramolecular formation of oxonium ylides facilitates this process, highlighting the chemical's role in advancing synthetic methodologies (Oku, Murai, & Baird, 1997).
Oxidative Condensation and CH4 to CH3COOH Conversion
Another significant application is in the direct, selective, oxidative condensation of methane molecules to acetic acid. This process represents a more efficient route to acetic acid production from methane, bypassing the traditional multi-step processes. The reaction is catalyzed by palladium and underscores the potential of "this compound" derivatives in facilitating novel, efficient pathways to essential chemicals (Periana et al., 2003).
Food Contact Materials Safety Assessment
The safety assessment of derivatives of "this compound" for use in food contact materials also represents a critical application. Such assessments ensure the compound and its derivatives do not pose safety concerns under specific conditions, thereby enabling their use in applications related to food safety and packaging (Flavourings, 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-oxooxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-4-1-2-10-6(4)9/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOJHDQOKLLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13281-16-8 |
Source


|
| Record name | 2-(2-oxooxolan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2690746.png)

![1-(Benzo[d]oxazol-2-yl)azetidin-3-ol](/img/structure/B2690749.png)






![5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2690761.png)

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690766.png)
